molecular formula C5H5NO2 B189403 4-Hydroxypyridine 1-oxide CAS No. 6890-62-6

4-Hydroxypyridine 1-oxide

Cat. No. B189403
CAS RN: 6890-62-6
M. Wt: 111.1 g/mol
InChI Key: NCDOCXYTOYFYHI-UHFFFAOYSA-N
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Description

4-Hydroxypyridine 1-oxide, also known as 4-Pyridinol-1-oxide, is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.1 . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of 4-Hydroxypyridine 1-oxide can be achieved through various methods. One such method involves the use of a derivitization step, which overcomes challenges associated with the analysis of HOPO . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypyridine 1-oxide is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,7H and the IUPAC Standard InChIKey is DZNMBUOUGMTZRA-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Hydroxypyridine 1-oxide is involved in various chemical reactions. For instance, it has been used in the synthesis of (Ag 3 MoO 3 F 3) (Ag 3 MoO 4)Cl by hydro (solvato)thermal methods . It has also been used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants .

Scientific Research Applications

Chromatographic Analysis

4-Hydroxypyridine 1-oxide (HOPO) has been utilized in the pharmaceutical sector to facilitate the formation of amide bonds. A study developed a high pH ion-pairing High-Performance Liquid Chromatography (HPLC) method for the trace analysis of HOPO in pharmaceutically relevant materials, highlighting its importance in pharmaceutical analysis (Denton, Thomas, & Mao, 2015).

Coordination Polymers

The self-assembly of HOPO derivatives with Zn(II) salts under hydrothermal conditions has been shown to produce novel coordination polymers. These studies reveal the versatility of HOPO derivatives in creating complex and varied molecular structures, useful in materials science (Gao et al., 2006), (Sun et al., 2009).

Catalysis

HOPO has been used in catalytic processes, such as the methylation of 4-hydroxypyridine in the presence of a ZnAl2O4 catalyst. This process demonstrates the potential of HOPO in catalytic applications, particularly in the synthesis of N-methyl-4-pyridone (Grabowska, Zawadzki, & Syper, 2008).

Synthesis and Reactivity

The synthesis and reactivity of various HOPO derivatives have been extensively studied. These include the synthesis of N-(4-pyridonyl)oxyacetic acid and the Cu-catalyzed N- and O-arylation of hydroxypyridines, showcasing HOPO's versatility in chemical synthesis (Bojarska-Dahlig & Hertog, 2010), (Altman & Buchwald, 2007).

Analytical Applications

Differentiation of isomeric hydroxypyridine N-oxides using electrospray ionization mass spectrometry highlights HOPO's use in analytical chemistry, particularly in differentiating between chemical isomers (Butler, Arroyo Mañez, & Cabrera, 2011).

Photochemistry

The study of the photochemistry of HOPO derivatives such as 4-azidopyridine-1-oxide has implications in understanding the reaction mechanisms and potential applications in photochemical processes (Hostetler, Crabtree, & Poole, 2006).

Complexation and Coordination Chemistry

HOPO has been studied for its ability to bind with metal ions, as seen in the synthesis and characterisation of novel hexadentate ligands and metal complexes. This has implications in medicinal chemistry and materials science (Piyamongkol et al., 2005), (Yang et al., 2002).

Safety And Hazards

When handling 4-Hydroxypyridine 1-oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-hydroxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDOCXYTOYFYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60900991
Record name NoName_38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60900991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypyridine 1-oxide

CAS RN

6890-62-6
Record name 4-Hydroxypyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78419
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridin-4-ol 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
JN Gardner, AR Katritzky - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… It is concluded that 4-hydroxypyridine 1-oxide exists in aqueous solution as a mixture of comparable amounts of N-oxide and pyridone forms. In whichever form it exists, Z-hydroxy- …
Number of citations: 93 pubs.rsc.org
T Kosuge, H Zenda, Y Suzuki - Chemical and Pharmaceutical …, 1970 - jstage.jst.go.jp
… AA solution of 4—nitropyridine and 4-hydroxypyridine 1—oxide in … 3) II was also obtained from the reaction of 4-hydroxypyridine 1-oxide with 4—ehloropyridine. T. Kosuge, et al., …
Number of citations: 9 www.jstage.jst.go.jp
C Kaneko, S Yamada, I Yokoe - Chemical and Pharmaceutical …, 1967 - jstage.jst.go.jp
… to give the nitrate (M) of 4~hydroxypyridine 1—oxide as the only detectable and major product… from absolute ethanol afforded, in a high yield, 4—hydroxypyridine 1-oxide*3 (V), mp 238~…
Number of citations: 9 www.jstage.jst.go.jp
E Ochiai - The Journal of Organic Chemistry, 1953 - ACS Publications
… 4-Hydroxypyridine 1-oxide can also be obtainedreadily by heating the 4-nitro derivative with … Without dimethylaniline, one obtains 3- nitro-4-hydroxypyridine 1-oxide monoacetate as a by…
Number of citations: 885 pubs.acs.org
HH Jaffé - Journal of the American Chemical Society, 1955 - ACS Publications
… The method is applied to the equilibria between 4-hydroxypyridine 1-oxide and l-hydroxy-4-pyridone, between 4-(and 3-)-ammoniopyridine 1-oxide ion and 4-(and 3-)-amino-l-…
Number of citations: 66 pubs.acs.org
HNJ DENHERTOG, JS MAAS - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… The desired compound was synthesized from 4-hydroxypyridine 1-oxide by converting the N-oxide with chloro— acetic acid into N~(4-pyrid0nyl)0xyacetic acid and by heating this acid …
Number of citations: 7 www.jstage.jst.go.jp
T GRUNNEBERG, T HURUM… - Acta Chem. Scand …, 1974 - actachemscand.org
… Assuming similar effect from the methyl groups (0.2 eV) the estimated IP’s for 4-hydroxypyridine 1-oxide and l-hydroxypyrid-4-one are 8.2 and 8.7 eV, respectively; the former is in …
Number of citations: 3 actachemscand.org
HH Jaffe, GO Doak - Journal of the American Chemical Society, 1955 - ACS Publications
… The pK’s of the substituted pyridines and of 4-amino- and 4-hydroxypyridine 1-oxide were determined by potentiometric titration in 0.04 M aqueous solution. The pK’s of the remaining …
Number of citations: 206 pubs.acs.org
JIG Cadogan - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… of perbenzoic acid in chloroform none of the expected N-oxide was isolated or detected, but dibenzoyl peroxide and a mixture of 4-hydroxypyridine and 4-hydroxypyridine 1-oxide were …
Number of citations: 2 pubs.rsc.org
GN Rodionova, RE Lokhov, KM Dyumaev - Chemistry of Heterocyclic …, 1972 - Springer
The vibrational spectra of 3-hydroxypyridine 1-oxide and its derivatives were investigated. On the basis of the assignments of the bands that characterize the OH, N + →C + , and ring …
Number of citations: 1 link.springer.com

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